Cas no 824-42-0 (2-Hydroxy-3-methylbenzaldehyde)

2-Hydroxy-3-methylbenzaldehyde structure
824-42-0 structure
Nombre del producto:2-Hydroxy-3-methylbenzaldehyde
Número CAS:824-42-0
MF:C8H8O2
Megavatios:136.147922515869
MDL:MFCD00040798
CID:733312
PubChem ID:24868130

2-Hydroxy-3-methylbenzaldehyde Propiedades químicas y físicas

Nombre e identificación

    • 3-Methylsalicylaldehyde
    • 2-hydroxy-3-methylbenzaldehyde
    • Benzaldehyde, 2-hydroxy-3-methyl-
    • 2-Hydroxy-3-methyl-benzaldehyde
    • 2,3-Cresotaldehyde
    • 3-methylsalicylic aldehyde
    • 3-methyl-2-hydroxybenzaldehyde
    • Benzaldehyde, hydroxy-3-methyl-
    • IPPQNXSAJZOTJZ-UHFFFAOYSA-N
    • zlchem 747
    • PubChem14264
    • 2-Formyl-6-methylphenol
    • bmse000843
    • KSC450Q8P
    • 2-hydroxyl-3-methylbenzaldehyde
    • 2-Hydroxy-3-methyl benzaldehyde
    • ZLD0204
    • 2,3-Cresotaldehyde (6CI, 7CI, 8CI)
    • 2-Hydroxy-3-methylbenzaldehyde (ACI)
    • 2-Hydroxy-m-tolualdehyde
    • o-Homosalicylaldehyde
    • MFCD00040798
    • 2-Hydroxy-3-methylbenzaldehyde, 98%
    • InChI=1/C8H8O2/c1-6-3-2-4-7(5-9)8(6)10/h2-5,10H,1H
    • CHEBI:20110
    • CS-W007934
    • Q-102839
    • M2270
    • DB-056614
    • 2,3-Cresotaldehyde (6CI,7CI,8CI); 2-Hydroxy-3-methylbenzaldehyde; 2-Hydroxy-m-tolualdehyde; 3-Methyl-2-hydroxybenzaldehyde; 3-Methylsalicylaldehyde; o-Homosalicylaldehyde
    • DTXSID40335060
    • EN300-53663
    • SCHEMBL172956
    • Z406682006
    • AS-18817
    • 824-42-0
    • 2,3-Cresotaldehyde, 2-Hydroxy-3-methylbenzaldehyde, 3-Methylsalicylaldehyde
    • STL185648
    • AKOS000111532
    • Q27103078
    • 2-Hydroxy-3-methylbenzaldehyde
    • MDL: MFCD00040798
    • Renchi: 1S/C8H8O2/c1-6-3-2-4-7(5-9)8(6)10/h2-5,10H,1H3
    • Clave inchi: IPPQNXSAJZOTJZ-UHFFFAOYSA-N
    • Sonrisas: O=CC1C(O)=C(C)C=CC=1

Atributos calculados

  • Calidad precisa: 136.05200
  • Masa isotópica única: 136.052429494g/mol
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 1
  • Recuento de receptores de enlace de hidrógeno: 2
  • Recuento de átomos pesados: 10
  • Cuenta de enlace giratorio: 1
  • Complejidad: 122
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Carga superficial: 0
  • Xlogp3: 2.2
  • Superficie del Polo topológico: 37.3
  • Recuento de constructos de variantes mutuas: 5

Propiedades experimentales

  • Color / forma: Pale-yellow to Yellow-brown Liquid
  • Denso: 1.123 g/mL at 25 °C(lit.)
  • Punto de fusión: 17°C(lit.)
  • Punto de ebullición: 209°C(lit.)
  • Punto de inflamación: Fahrenheit: 188.6 ° f < br / > Celsius: 87 ° C < br / >
  • índice de refracción: n20/D 1.564(lit.)
  • PSA: 37.30000
  • Logp: 1.51310
  • Disolución: Not determined

2-Hydroxy-3-methylbenzaldehyde Información de Seguridad

  • Símbolo: GHS07
  • Promover:warning
  • Palabra de señal:Warning
  • Instrucciones de peligro: H315,H319,H335
  • Declaración de advertencia: P261,P305+P351+P338
  • Número de transporte de mercancías peligrosas:NA 1993 / PGIII
  • Wgk Alemania:3
  • Código de categoría de peligro: 36/37/38
  • Instrucciones de Seguridad: S26-S36
  • Señalización de mercancías peligrosas: Xi
  • Condiciones de almacenamiento:Inert atmosphere,2-8°C
  • Términos de riesgo:R36/37/38

2-Hydroxy-3-methylbenzaldehyde Datos Aduaneros

  • Código HS:2912499000
  • Datos Aduaneros:

    China Customs Code:

    2912499000

    Overview:

    2912499000. Other aldehyde ethers\Aldehydes, phenols and aldehydes containing other oxygen-containing groups. VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:nothing. MFN tariff:5.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, Appearance of tetraformaldehyde

    Summary:

    2912499000. other aldehyde-ethers, aldehyde-phenols and aldehydes with other oxygen function. VAT:17.0%. Tax rebate rate:9.0%. . MFN tariff:5.5%. General tariff:30.0%

2-Hydroxy-3-methylbenzaldehyde PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
eNovation Chemicals LLC
D508017-10g
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824-42-0 97%
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$170 2024-05-24
eNovation Chemicals LLC
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3-Methylsalicylaldehyde
824-42-0 98%
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$285 2023-09-04
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
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3-Methylsalicylaldehyde
824-42-0 98%
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¥231.00 2024-07-28
Ambeed
A153888-10g
2-Hydroxy-3-methylbenzaldehyde
824-42-0 98%
10g
$25.0 2025-02-26
Ambeed
A153888-25g
2-Hydroxy-3-methylbenzaldehyde
824-42-0 98%
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$46.0 2025-02-26
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
M90000-100g
3-Methylsalicylaldehyde
824-42-0 98%
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¥2387.0 2022-04-27
eNovation Chemicals LLC
D508017-1g
3-Methylsalicylaldehyde
824-42-0 97%
1g
$100 2024-05-24
AstaTech
62498-25/G
2-HYDROXY-3-METHYL-BENZALDEHYDE
824-42-0 97%
25g
$72 2023-09-16
AstaTech
62498-5/G
2-HYDROXY-3-METHYL-BENZALDEHYDE
824-42-0 97%
5g
$23 2023-09-16
AstaTech
62498-100/G
2-HYDROXY-3-METHYL-BENZALDEHYDE
824-42-0 97%
100/G
$406 2022-06-01

2-Hydroxy-3-methylbenzaldehyde Métodos de producción

Synthetic Routes 1

Condiciones de reacción
Referencia
Asymmetric synthesis of multisubstituted dihydrobenzofurans by intramolecular conjugate addition of short-lived C-O axially chiral enolates
Tomohara, Keisuke; et al, Chemical & Pharmaceutical Bulletin, 2016, 64(7), 899-906

Synthetic Routes 2

Condiciones de reacción
1.1 Reagents: Tributylamine ,  Sodium hydroxide Solvents: Benzene ,  Water
Referencia
Behavior of Reimer-Tiemann reaction under the effect of tertiary amines
Ding, Xinteng; et al, Huaxue Xuebao, 1988, 46(2), 155-8

Synthetic Routes 3

Condiciones de reacción
1.1 Reagents: Niobium pentachloride Solvents: Acetonitrile ;  0 °C; 1 h, 0 °C → rt
1.2 Reagents: Sodium bicarbonate Solvents: Water
Referencia
NbCl5 mediated deprotection of methoxy methyl ether
Yadav, J. S.; et al, Tetrahedron Letters, 2009, 50(30), 4318-4320

Synthetic Routes 4

Condiciones de reacción
1.1 Reagents: Chloromethyl methyl ether ,  Sodium hydride Solvents: Dichloromethane ;  0 °C; 3 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water
1.3 Reagents: Butyllithium Solvents: Diethyl ether ,  Hexane ;  0 °C; 3 h, rt
1.4 10 min, 0 °C
1.5 Reagents: Ammonium chloride Solvents: Water
1.6 Reagents: Montmorillonite ((Al1.33-1.67Mg0.33-0.67)(Ca0-1Na0-1)0.33Si4(OH)2O10.xH2O) Solvents: Benzene ;  rt; 24 h, reflux
Referencia
Enantioselective Synthesis of Multisubstituted Biaryl Skeleton by Chiral Phosphoric Acid Catalyzed Desymmetrization/Kinetic Resolution Sequence
Mori, Keiji; et al, Journal of the American Chemical Society, 2013, 135(10), 3964-3970

Synthetic Routes 5

Condiciones de reacción
1.1 Reagents: Chloroform ,  Potassium hydroxide Solvents: Water
Referencia
The photo formylation of phenols
Fahmy, A. M.; et al, Revue Roumaine de Chimie, 1985, 30(8), 749-52

Synthetic Routes 6

Condiciones de reacción
Referencia
Preparation of salicylaldehydes via the ortho-lithio derivatives of methoxymethyl-protected phenols
Christensen, Haldor, Synthetic Communications, 1975, 5(1), 65-78

Synthetic Routes 7

Condiciones de reacción
1.1 Reagents: Oxygen Catalysts: Cupric acetate Solvents: Acetonitrile ;  rt; 3.5 h, reflux
Referencia
Cu(OAc)2·H2O-promoted tandem β-alkynyl elimination of α- or β-hydroxy propargylic alcohols and homocoupling of the resulting alkynyl species
Xu, Xiangsheng; et al, Journal of Chemical Research, 2013, 37(9), 546-549

Synthetic Routes 8

Condiciones de reacción
1.1 Catalysts: Cupric nitrate Solvents: Acetonitrile ;  10 min, reflux
1.2 Reagents: Phosphorus oxychloride ;  -5 °C; 12 h, reflux
Referencia
Transition metal ions as efficient catalysts for facile ortho-formylation of phenols under Vilsmeier-Haack conditions
Aneesa, F.; et al, Organic Chemistry International, 2012, 289023,

Synthetic Routes 9

Condiciones de reacción
1.1 Reagents: Sodium sulfate Solvents: Dichloromethane ;  overnight, rt
Referencia
Synthesis of new Schiff base-camphorsulfonyl amide ligands and in situ screening in the asymmetric additions of organozinc reagents to aldehydes
Sun, Jiangtao; et al, Tetrahedron: Asymmetry, 2008, 19(21), 2451-2457

Synthetic Routes 10

Condiciones de reacción
1.1 Reagents: Ethylmagnesium bromide Solvents: Diethyl ether
Referencia
New method for the selective ortho-formylation of phenols
Casnati, G.; et al, Tetrahedron Letters, 1965, (4), 243-5

Synthetic Routes 11

Condiciones de reacción
1.1 Catalysts: Hexamethylphosphoramide
Referencia
Selective reactions using metal phenoxides. Part 1. Reactions with formaldehyde
Casiraghi, Giovanni; et al, Journal of the Chemical Society, 1978, (4), 318-21

Synthetic Routes 12

Condiciones de reacción
1.1 Reagents: Butyllithium Solvents: N,N,N′,N′-Tetramethylethylenediamine
1.2 -
1.3 Reagents: Hydrochloric acid
Referencia
Directing effect of 1,3-dimethylimidazolidine in ortho lithiation changes with its vicinal group
Tamura, Eiko; et al, Synlett, 1994, (8), 609-10

Synthetic Routes 13

Condiciones de reacción
Referencia
Preparation of salicylaldehydes via the ortho-lithio derivatives of methoxymethyl-protected phenols
Christensen, Haldor, Synthetic Communications, 1975, 5(1), 65-78

Synthetic Routes 14

Condiciones de reacción
Referencia
Preparation of salicylaldehydes via the ortho-lithio derivatives of methoxymethyl-protected phenols
Christensen, Haldor, Synthetic Communications, 1975, 5(1), 65-78

Synthetic Routes 15

Condiciones de reacción
1.1 Reagents: Tetrabutylammonium fluoride Solvents: Dimethylformamide
1.2 Reagents: Water
Referencia
Insertion of arynes into the carbon-oxygen double bond of amides and its application into the sequential reactions
Yoshioka, Eito; et al, Tetrahedron, 2012, 68(1), 179-189

Synthetic Routes 16

Condiciones de reacción
1.1 Reagents: Triethylamine ,  Magnesium chloride Solvents: Acetonitrile
1.2 Reagents: Hydrochloric acid Solvents: Water
Referencia
Convenient method for the ortho-formylation of phenols
Hofslokken, Nini U.; et al, Acta Chemica Scandinavica, 1999, 53(4), 258-262

Synthetic Routes 17

Condiciones de reacción
1.1 Reagents: Triethylamine ,  Magnesium chloride Solvents: Acetonitrile ;  rt → reflux; 3 h, reflux
Referencia
Study on process for the synthesis of 4-methyl-2, 2-dichloro-1, 3-benzodioxole
Ding, Chengrong; et al, Zhejiang Gongye Daxue Xuebao, 2013, 41(4), 428-431

Synthetic Routes 18

Condiciones de reacción
1.1 Reagents: Butyllithium Solvents: N,N,N′,N′-Tetramethylethylenediamine
1.2 -
1.3 Reagents: Hydrochloric acid
Referencia
Directing effect of 1,3-dimethylimidazolidine in ortho lithiation changes with its vicinal group
Tamura, Eiko; et al, Synlett, 1994, (8), 609-10

Synthetic Routes 19

Condiciones de reacción
1.1 Reagents: Water Solvents: Water
Referencia
Photoformylation of phenols
Fahmy, A. M.; et al, Indian Journal of Chemistry, 1984, (5), 474-5

Synthetic Routes 20

Condiciones de reacción
1.1 Reagents: Sodium hydroxide ,  Water Solvents: Chloroform ,  Water
Referencia
The Reimer-Tiemann reaction
Wynberg, Hans; et al, Organic Reactions (Hoboken, 1982, 28,

Synthetic Routes 21

Condiciones de reacción
1.1 Solvents: Chloral ,  Water
Referencia
The Reimer-Tiemann reaction
Wynberg, Hans; et al, Organic Reactions (Hoboken, 1982, 28,

Synthetic Routes 22

Condiciones de reacción
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  60 min, 0 °C; 0 °C → rt; overnight, rt
2.1 Reagents: Sodium sulfate Solvents: Dichloromethane ;  overnight, rt
Referencia
Synthesis of new Schiff base-camphorsulfonyl amide ligands and in situ screening in the asymmetric additions of organozinc reagents to aldehydes
Sun, Jiangtao; et al, Tetrahedron: Asymmetry, 2008, 19(21), 2451-2457

Synthetic Routes 23

Condiciones de reacción
Referencia
Arenecarbaldehydes: synthesis by formylation of arene-hydrogen bonds
Schall, A.; et al, Science of Synthesis, 2007, 25, 605-653

Synthetic Routes 24

Condiciones de reacción
1.1 Reagents: Water
2.1 Solvents: Chloroform ,  Water
Referencia
The Reimer-Tiemann reaction
Wynberg, Hans; et al, Organic Reactions (Hoboken, 1982, 28,

Synthetic Routes 25

Condiciones de reacción
1.1 Solvents: N-Methyl-2-pyrrolidone ;  1 min, rt → 230 °C; 2 min, 230 °C
Referencia
Effective Synthesis of ortho-Substituted Trithiophenol Amines by Miyazaki-Newman-Kwart Rearrangement
Gjoka, Blerina; et al, European Journal of Organic Chemistry, 2011, 2011(28), 5636-5640

Synthetic Routes 26

Condiciones de reacción
1.1 Reagents: Potassium carbonate Solvents: Acetonitrile ;  10 min, rt
1.2 24 h, 80 °C
2.1 Solvents: N-Methyl-2-pyrrolidone ;  1 min, rt → 230 °C; 2 min, 230 °C
Referencia
Effective Synthesis of ortho-Substituted Trithiophenol Amines by Miyazaki-Newman-Kwart Rearrangement
Gjoka, Blerina; et al, European Journal of Organic Chemistry, 2011, 2011(28), 5636-5640

2-Hydroxy-3-methylbenzaldehyde Raw materials

2-Hydroxy-3-methylbenzaldehyde Preparation Products

2-Hydroxy-3-methylbenzaldehyde Proveedores

Amadis Chemical Company Limited
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
(CAS:824-42-0)3-Methylsalicylaldehyde
Número de pedido:A10035
Estado del inventario:in Stock/in Stock
Cantidad:500g/100g
Pureza:99%/99%
Información sobre precios actualizada por última vez:Thursday, 29 August 2024 15:00
Precio ($):823.0/165.0

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